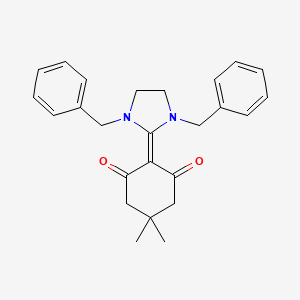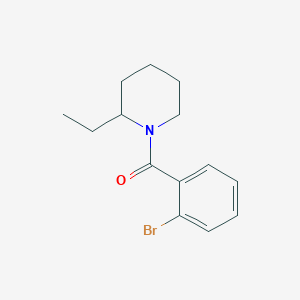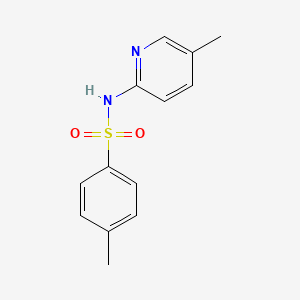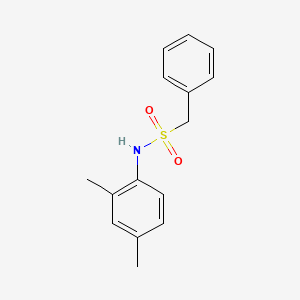
2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclohexane ring with two methyl groups and an imidazolidinylidene substituent, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 1,3-dibenzylimidazolidin-2-ylidene with a suitable cyclohexane derivative. One common method involves the use of an electron-rich alkene as a source of the imidazolidinylidene moiety . The reaction conditions often require the presence of a catalyst, such as rhodium or iridium complexes, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification techniques plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and organometallic catalysis.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazolidinylidene moiety can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various chemical transformations, including coordination with metal centers in catalytic processes . The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest interactions with cellular enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzylimidazolidin-2-ylidene: A related compound with similar structural features but lacking the cyclohexane ring.
5,5-Dimethylcyclohexane-1,3-dione: A simpler compound with the cyclohexane ring but without the imidazolidinylidene substituent.
N-Heterocyclic Carbenes (NHCs): A class of compounds that includes various imidazolidinylidene derivatives with different substituents and ring sizes.
Uniqueness
2-(1,3-Dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of the imidazolidinylidene moiety and the cyclohexane ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C25H28N2O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(1,3-dibenzylimidazolidin-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C25H28N2O2/c1-25(2)15-21(28)23(22(29)16-25)24-26(17-19-9-5-3-6-10-19)13-14-27(24)18-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 |
InChI Key |
QVCMQQBUPCOKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate](/img/structure/B11177244.png)
![2-[(Phenylacetyl)amino]benzamide](/img/structure/B11177245.png)
![2,2,4,6-Tetramethyl-7-[2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11177257.png)

![6-(2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11177268.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B11177275.png)

![1-[(4-bromophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B11177313.png)
![Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate](/img/structure/B11177320.png)
![4-(2-methoxyethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11177330.png)
![2-chloro-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11177332.png)

![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11177341.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11177347.png)
